2-Phenyl-2-(piperazin-1-yl)acetamide

Physicochemical property Lipophilicity CNS drug design

Researchers face frequent false positives when sourcing piperazine-acetamide scaffolds due to structural isomer variation (e.g., N-phenyl vs. α-phenyl substitution). This compound eliminates ambiguity. - **Validated bioactivity**: P2X7 receptor antagonist confirmed via whole-cell patch-clamp in native murine macrophages. - **Selectivity baseline**: N-methyl derivative shows 3.8-fold preference for 5-HT1A (Ki=12 nM) over D2 (Ki=45 nM). - **Lead-like properties**: MW 219.28, LogD pH7.4=-1.26, TPSA=58.36 Ų, compliant with Lipinski's Rule of Five. - **Supply**: ≥98% purity, protonatable piperazine for salt formation, chiral center for SAR expansion.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 923163-42-2
Cat. No. B3389261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(piperazin-1-yl)acetamide
CAS923163-42-2
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16)
InChIKeyZVGYTPUYLFVJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-(piperazin-1-yl)acetamide (923163-42-2): Procurement-Ready Piperazine-Acetamide Scaffold for CNS-Focused Medicinal Chemistry


2-Phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2, molecular formula C12H17N3O, MW 219.28) is a phenyl-substituted piperazine-acetamide derivative structurally defined by a piperazine ring N-linked to a phenyl-bearing acetamide moiety at the α-carbon . The compound is commercially available as a research-grade chemical scaffold with reported purity ≥98% from multiple vendors , and has documented biological activity as a P2X7 receptor antagonist in whole-cell patch-clamp assays [1].

P2X7 receptor antagonist studies via whole-cell patch-clamp
5-HT1A/D2 selectivity profiling (N-methyl derivative proxy)
CNS lead optimization scaffold with chiral α-carbon

Why 2-Phenyl-2-(piperazin-1-yl)acetamide (923163-42-2) Cannot Be Arbitrarily Substituted with In-Class Piperazine Analogs


Piperazine-acetamide derivatives exhibit profound structure-dependent variation in biological activity based on subtle differences in substitution pattern and connectivity. The α-phenyl substitution in 2-phenyl-2-(piperazin-1-yl)acetamide (923163-42-2) creates a stereocenter and distinct electronic environment that differentiates it from N-phenylpiperazine analogs such as 2-(4-phenylpiperazin-1-yl)acetamide (CAS 40798-95-6) [1]. SAR studies on related piperazine-acetamide series demonstrate that modifications as minor as fluorine or trifluoromethyl substitution on the phenyl ring dramatically alter anticonvulsant activity in MES models, underscoring that in-class compounds are not functionally interchangeable . Selection between structurally similar piperazine scaffolds should therefore be guided by specific, quantifiable parameters relevant to the intended application.

Target Scaffold2-Phenyl-2-(piperazin-1-yl)acetamide
Analog2-(4-Phenylpiperazin-1-yl)acetamide
  • α-Phenyl connectivity alters electronic environment and receptor interaction compared to N-phenyl analogs
  • α-Carbon stereocenter introduces chiral recognition; enantiomer-specific SAR may not transfer
  • Minor phenyl ring modifications reported to shift biological activity in MES models (class-level evidence)

2-Phenyl-2-(piperazin-1-yl)acetamide (923163-42-2): Quantitative Comparative Evidence vs. Closest Analogs


Physicochemical Differentiation: LogD and Polar Surface Area Comparison vs. 2-(4-Phenylpiperazin-1-yl)acetamide

The α-phenyl substitution in 2-phenyl-2-(piperazin-1-yl)acetamide (923163-42-2) yields distinct physicochemical parameters compared to the structurally similar N-phenylpiperazine analog 2-(4-phenylpiperazin-1-yl)acetamide (CAS 40798-95-6). The target compound exhibits a lower predicted LogD at pH 7.4 (-1.26) versus a LogP of 1.45 for the comparator, indicating substantially reduced lipophilicity under physiological conditions [1][2]. This difference is accompanied by a higher polar surface area (58.36 Ų vs. 50.56 Ų) [1][3].

Lipophilicity & Polarity
Data to verify
TargetLogD pH 7.4: -1.26
TPSA: 58.36 Ų
ComparatorLogP: 1.45
PSA: 50.56 Ų
ΔLogP ~ -1.19; ΔPSA ~ +7.8 Ų
Predicts different CNS penetration profile
Computed parameters; vendor datasheets
Physicochemical property Lipophilicity CNS drug design

Receptor Binding Selectivity Profile of the N-Methyl Derivative as a Proxy for Scaffold Potential

The N-methyl derivative of the target scaffold, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide (CAS 1513532-69-8), has been characterized in radioligand binding assays, demonstrating a receptor selectivity profile with Ki = 12 nM for 5-HT1A receptors versus Ki = 45 nM for D2 receptors [1]. This represents an approximately 3.8-fold selectivity for 5-HT1A over D2, which is mechanistically relevant for the design of serotonergic agents with reduced dopaminergic side-effect liability.

5-HT1A/D2 Selectivity
Class-level inference
5-HT1A Ki = 12 nM
D2 Ki = 45 nM
~3.8-fold selectivity
Supports tunable serotonergic selectivity profile
N-methyl derivative radioligand binding
Receptor binding CNS selectivity 5-HT1A

P2X7 Receptor Antagonist Activity Baseline: Target Compound IC50 Context

2-Phenyl-2-(piperazin-1-yl)acetamide (923163-42-2) has documented antagonist activity at the P2X7 receptor in Swiss mouse peritoneal macrophages, assessed via inhibition of BzATP-induced current at -60 mV holding potential using whole-cell patch-clamp electrophysiology [1]. For context, optimized P2X7 antagonists in the phenylpiperazine structural class have achieved IC50 values as low as 12.1 nM against human P2X7 expressed in HEK293 cells [2]. This establishes the target compound's baseline activity within a broader SAR continuum.

P2X7 Antagonist Baseline
Class-level inference
Whole-cell patch-clamp
Mouse peritoneal macrophages
BzATP-induced current inhibition
Confirms P2X7 target engagement in native cells
IC50 not determined; reference analog IC50 12.1 nM
P2X7 Purinegic receptor Ion channel

2-Phenyl-2-(piperazin-1-yl)acetamide (923163-42-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


CNS Lead Optimization Programs Requiring Tunable 5-HT1A/D2 Selectivity

Research teams pursuing CNS-active compounds with serotonergic mechanisms can utilize 2-phenyl-2-(piperazin-1-yl)acetamide (923163-42-2) as a versatile scaffold with demonstrated receptor selectivity potential. The N-methyl derivative exhibits a 3.8-fold binding preference for 5-HT1A (Ki = 12 nM) over D2 receptors (Ki = 45 nM) . This selectivity ratio provides a measurable baseline for SAR expansion. The scaffold's computed physicochemical parameters (LogD pH 7.4 = -1.26, TPSA = 58.36 Ų) further inform design of analogs with optimized CNS penetration characteristics [1].

P2X7 Receptor Antagonist Discovery for Inflammatory and Neuropathic Pain

The compound has validated antagonist activity at the P2X7 receptor in native immune cell preparations (Swiss mouse peritoneal macrophages) using whole-cell patch-clamp electrophysiology . This experimental confirmation of P2X7 engagement supports procurement for hit-to-lead campaigns targeting purinergic signaling pathways implicated in inflammatory pain, neuropathic pain, and mood disorders. The scaffold's unoptimized baseline activity provides a clean starting point for systematic derivatization, with reference IC50 values for optimized analogs in this chemical class reaching 12.1 nM [1].

Fragment-Based Drug Discovery and Molecular Scaffold Diversification

As a commercially available research-grade compound (≥98% purity) with a molecular weight of 219.28 and compliance with Lipinski's Rule of Five [1], 2-phenyl-2-(piperazin-1-yl)acetamide (923163-42-2) meets established criteria for fragment-like and lead-like starting points in drug discovery programs. The piperazine ring provides a protonatable amine for salt formation and solubility modulation, while the α-phenyl stereocenter offers a vector for chiral resolution and enantiomer-specific SAR studies. The compound is structurally distinct from the more widely cited N-phenylpiperazine isomer (CAS 40798-95-6), providing orthogonal intellectual property and chemical diversity opportunities [2].

Application
Selection Property
Validation Focus
CNS serotonergic lead optimization
5-HT1A/D2 selectivity profile (derivative proxy)
Confirm selectivity ratio and SAR expansion
P2X7-mediated inflammatory pain pathway research
P2X7 antagonist baseline activity (patch-clamp confirmed)
Validate IC50 and optimize for human P2X7
Fragment-based CNS drug discovery
Fragment-like physicochemical profile
Solubility, permeability, and chiral SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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